Sulfamethoxazole hydroxylamine

Overview

Description

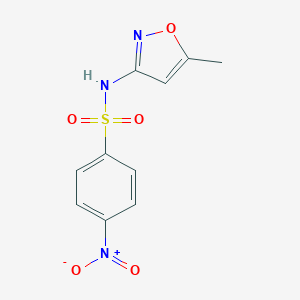

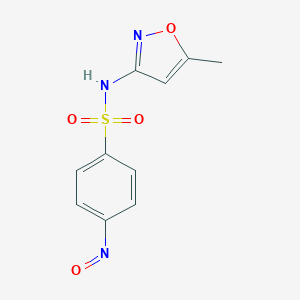

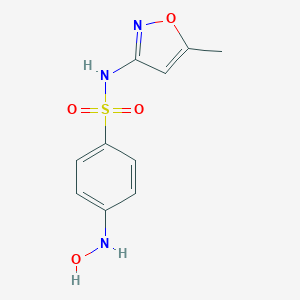

Sulfamethoxazole hydroxylamine, also known as SMX-HA or SMX-NHOH, belongs to the class of organic compounds known as benzenesulfonamides . It is a secondary metabolite and an authentic in vivo metabolite in humans, probably formed predominantly by cytochrome P450 in the liver . It is used as an oral sulfonamide antibiotic, given in combination with trimethoprim, to treat a variety of infections of the urinary tract, respiratory system, and gastrointestinal tract .

Synthesis Analysis

Sulfamethoxazole is metabolized to the hydroxylamine in humans . The N4-hydroxylation of sulfamethoxazole to its hydroxylamine metabolite is the first step in the formation of reactive metabolites . This process is mediated by members of the CYP2C subfamily, probably CYP2C6 .

Molecular Structure Analysis

The molecular formula of Sulfamethoxazole hydroxylamine is C10H11N3O4S . Its molecular weight is 269.28 . The structure of Sulfamethoxazole hydroxylamine is similar to that of an endogenous substrate, para-aminobenzoic acid (PABA) .

Chemical Reactions Analysis

Sulfamethoxazole hydroxylamine is involved in various chemical reactions. For instance, it has been found that Fe–Mn binary oxide can remove sulfamethoxazole effectively using simultaneous co-precipitation and oxidation methods . Another study showed that sulfamethoxazole could be completely degraded within 240 minutes at an initial pH of 3.3 in an Fe (II)-activated persulfate process .

Physical And Chemical Properties Analysis

Sulfamethoxazole hydroxylamine is a white to slightly off-white crystalline powder . It has a melting point of 167 °C . It is slightly soluble in water (0.5 g/L) and benzene; slightly soluble in chloroform, diethyl ether, and isopropanol; and soluble in ethanol and methanol .

Scientific Research Applications

Wastewater Treatment

Sulfamethoxazole (SMX) is commonly detected in wastewater effluent . The degradation of SMX in secondary wastewater has been studied using a system of persulfate activated by citric-acid-complexed ferrous ion under sunlight . This process can be used as an advanced treatment technology for antibiotics in municipal wastewater .

Environmental Water Analysis

An electrochemical sensor based on single-atom cobalt-anchored nitrogen-doped carbon catalysts (Co/N–C SACs) has been constructed to quantify SMX in environmental water samples . This method can be used for quantifying SMX in environmental water samples for various applications, including biomedical analysis, environmental pollutant detection, and water safety evaluation .

Antibiotic Resistance Study

SMX is a member of the sulfonamide family of antibiotics . The widespread use and disposal of antibiotic compounds like SMX has led to concerns regarding their occurrence and fate in the aquatic environment . Studying the biodegradation of SMX can provide insights into antibiotic resistance in the environment .

Health Impact Analysis

The presence of SMX in the environment can lead to exposure to wildlife and humans, potentially causing long-term health effects . Therefore, SMX is often used in studies investigating the health impacts of environmental antibiotic contamination .

Mechanism of Action

Target of Action

Sulfamethoxazole hydroxylamine primarily targets bacterial dihydropteroate synthase , an enzyme involved in the synthesis of folic acid . This enzyme plays a crucial role in the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division .

Mode of Action

Sulfamethoxazole hydroxylamine, being a structural analog of para-aminobenzoic acid (PABA), competes with PABA to bind to dihydropteroate synthase . This binding inhibits the conversion of PABA and dihydropteroate diphosphate to dihydrofolic acid, or dihydrofolate . By preventing the formation of dihydropteroic acid, it inhibits bacterial growth .

Biochemical Pathways

The primary biochemical pathway affected by sulfamethoxazole hydroxylamine is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthase, it blocks the synthesis of folate, leading to bacterial cell death . This interference with folic acid synthesis disrupts two consecutive steps in the biosynthesis of nucleic acids and proteins, which are necessary for bacterial growth and division .

Pharmacokinetics

Sulfamethoxazole is rapidly and completely absorbed and metabolized to five metabolites, including sulfamethoxazole hydroxylamine . The plasma half-life of elimination for the parent drug and its metabolites varies between 9.7 and 15 hours . The protein binding of sulfamethoxazole increases when the compound is acetylated and decreases when it is oxidized at the 5-position .

Result of Action

The primary result of the action of sulfamethoxazole hydroxylamine is the inhibition of bacterial growth and division . By blocking the synthesis of folic acid, an essential component for the biosynthesis of nucleic acids and proteins, it prevents bacteria from growing and dividing .

Action Environment

The action of sulfamethoxazole hydroxylamine can be influenced by various environmental factors. For instance, microbial degradation of sulfamethoxazole has been observed in the environment, which can affect its action, efficacy, and stability . Furthermore, the competition for space under microbial consortia causing cell–cell contact inhibition can change the cellular behaviors .

Safety and Hazards

Sulfamethoxazole hydroxylamine may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid ingestion and inhalation, and avoid contact with skin, eyes, or clothing .

Future Directions

Future research on Sulfamethoxazole hydroxylamine could focus on its biodegradation . For instance, a study suggested that a novel Fe–Mn binary oxide (FMBO) could act as an efficient catalyst to remove sulfamethoxazole in hospital wastewater . Another study suggested that the Fe (II)-activated persulfate process could maintain excellent sulfamethoxazole degradation under optimum reaction conditions .

properties

IUPAC Name |

4-(hydroxyamino)-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O4S/c1-7-6-10(12-17-7)13-18(15,16)9-4-2-8(11-14)3-5-9/h2-6,11,14H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAMPGKHIZXVFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150731 | |

| Record name | Sulfamethoxazole hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfamethoxazole hydroxylamine | |

CAS RN |

114438-33-4 | |

| Record name | Sulfamethoxazole hydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114438-33-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfamethoxazole hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114438334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfamethoxazole hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 114438-33-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFAMETHOXAZOLE HYDROXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4YF7G89MZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

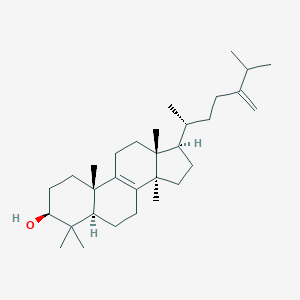

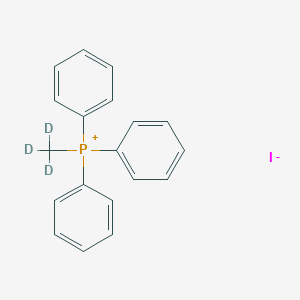

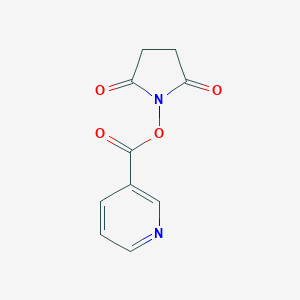

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4R,5R)-4,5-Dihydro-5-[4-(methylsulfonyl)phenyl]-2-phenyl-4-oxazolemethanol](/img/structure/B28821.png)